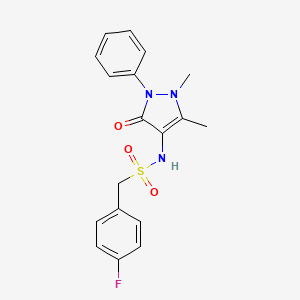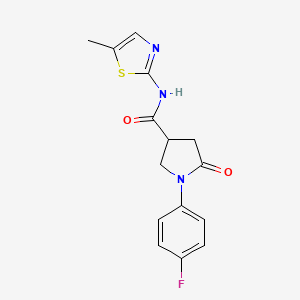![molecular formula C21H25N3O2 B4429418 4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine](/img/structure/B4429418.png)
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine
説明
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine, also known as P4MP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
作用機序
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine is a selective antagonist of the D2 dopamine receptor and the 5-HT1A serotonin receptor. It binds to these receptors and inhibits their activity, resulting in the biochemical and physiological effects observed.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the field of medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin receptor. In biochemistry, this compound has been used to study the binding of ligands to GPCRs. In pharmacology, this compound has been used to study the mechanism of action of various drugs that target GPCRs.
実験室実験の利点と制限
One advantage of using 4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine in lab experiments is its selectivity for the D2 dopamine receptor and the 5-HT1A serotonin receptor. This allows researchers to study the effects of drugs that target these receptors more effectively. However, one limitation of using this compound is its high cost and low availability. This can limit the number of experiments that can be performed using this compound.
将来の方向性
There are several future directions for the study of 4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine. One direction is the development of more potent and selective analogs of this compound for use in medicine and pharmacology. Another direction is the study of the effects of this compound on other GPCRs. Additionally, the use of this compound in the study of ligand-receptor interactions can be expanded to include other receptors and ligands. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can be further explored to optimize its use in medicine and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, biochemistry, and pharmacology have been extensively studied. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its analogs can lead to the development of new drugs and therapies for various diseases.
科学的研究の応用
4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}morpholine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In biochemistry, this compound has been used as a tool to study the binding of ligands to G protein-coupled receptors (GPCRs). In pharmacology, this compound has been used to study the mechanism of action of various drugs that target GPCRs.
特性
IUPAC Name |
(4-morpholin-4-ylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(18-6-8-20(9-7-18)23-14-16-26-17-15-23)24-12-10-22(11-13-24)19-4-2-1-3-5-19/h1-9H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICDXKXFUFLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimethyl-N-{5-[(2-naphthyloxy)methyl]-1H-1,2,4-triazol-3-yl}-2-pyrimidinamine](/img/structure/B4429348.png)

![9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429356.png)
![3-(2-methoxyethyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429361.png)
![N'-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4429368.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429391.png)


![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429415.png)
![1,7-dimethyl-3-(2-methyl-2-propen-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429423.png)
![1,6,7-trimethyl-8-(4-methylphenyl)-3-(2-methyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429439.png)
![N-benzyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4429440.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429447.png)